7-(aminomethyl)-1-azaspiro[3.5]nonan-2-one, Mixture of diastereomers
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Overview
Description
7-(aminomethyl)-1-azaspiro[3.5]nonan-2-one, mixture of diastereomers, is a compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom, and it contains both an amine and a ketone functional group. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms that are not mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(aminomethyl)-1-azaspiro[3.5]nonan-2-one typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the aldolization of ketones with phenyl ester enolates. For example, a reaction involving cyclohexanone and phenyl 2-methylpropanoate in the presence of butyllithium and diisopropylamine can yield the desired spirocyclic product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as flash chromatography and recrystallization are employed to isolate the desired diastereomers.
Chemical Reactions Analysis
Types of Reactions
7-(aminomethyl)-1-azaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include imines, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(aminomethyl)-1-azaspiro[3.5]nonan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(aminomethyl)-1-azaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
7-(aminomethyl)-6-oxaspiro[3.5]nonan-2-ol hydrochloride: A similar spirocyclic compound with an additional oxygen atom in the ring.
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: Another spirocyclic compound with a tert-butoxycarbonyl protecting group.
Uniqueness
7-(aminomethyl)-1-azaspiro[35]nonan-2-one is unique due to its specific combination of functional groups and its ability to exist as a mixture of diastereomers
Properties
CAS No. |
2297378-74-4 |
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Molecular Formula |
C9H16N2O |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
7-(aminomethyl)-1-azaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C9H16N2O/c10-6-7-1-3-9(4-2-7)5-8(12)11-9/h7H,1-6,10H2,(H,11,12) |
InChI Key |
KXWLJIPTTTZWMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CN)CC(=O)N2 |
Origin of Product |
United States |
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